1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluorohexyl)sulfonyl)hexane-1-sulfonamide
Description
This compound is a highly fluorinated sulfonamide characterized by two distinct perfluoroalkyl segments:
- Tridecafluorohexane backbone: A six-carbon chain with 13 fluorine atoms (CF3(CF2)4CF2-).
- N-((perfluorohexyl)sulfonyl) substituent: A sulfonyl group (-SO2-) linked to a perfluorohexyl chain (C6F13).
Its molecular complexity grants exceptional chemical stability, hydrophobicity, and resistance to thermal/chemical degradation, typical of per- and polyfluoroalkyl substances (PFAS).
Properties
CAS No. |
213342-85-9 |
|---|---|
Molecular Formula |
(C6F13SO2)2NH C12HF26NO4S2 |
Molecular Weight |
781.2 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)hexane-1-sulfonamide |
InChI |
InChI=1S/C12HF26NO4S2/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)44(40,41)39-45(42,43)12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34/h39H |
InChI Key |
NZCVFAPYZQZVIO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluorohexyl)sulfonyl)hexane-1-sulfonamide typically involves the reaction of perfluorohexylsulfonyl fluoride with hexanesulfonyl fluoride. The reaction is carried out under controlled conditions, often involving the use of fluorinating agents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluorohexyl)sulfonyl)hexane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluorohexyl)sulfonyl)hexane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluorohexyl)sulfonyl)hexane-1-sulfonamide involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and electrostatic interactions with various biomolecules. The pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
Sulfonamides with Varied N-Substituents
Key Observations :
Sulfonic Acid Derivatives and Salts
Key Observations :
Ether-Linked Sulfonates
| Compound Name | CAS No. | Structure | Environmental Impact | References |
|---|---|---|---|---|
| Potassium 2-(perfluorohexyloxy)ethane sulfonate (F-53B) | 756-13-8 | C6F13-O-CH2CF2-SO3K | Persistent, bioaccumulative |
Key Observations :
- F-53B, a short-chain PFAS alternative, shares the C6F13 segment but incorporates an ether linkage and sulfonate group.
Environmental and Physical Properties
- Volatility : Sulfonamides with hydroxyl/acrylate groups (e.g., 34455-03-3) exhibit higher volatility (Hcc = 4.6×10⁻¹) than the target compound, which likely has negligible volatility due to its bulkier structure .
- Persistence : The dual perfluoroalkyl chains in the target compound suggest extreme environmental persistence, akin to PFHxS (half-life >5 years in water) .
Regulatory and Industrial Context
- Industrial Use : Fluorinated sulfonamides are niche chemicals, often used in firefighting foams, electronics, and aerospace materials due to their thermal stability .
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